Aluminum sec-butoxide (CAS 2269-22-9) is a highly reactive, moisture-sensitive metal alkoxide that exists as a low-viscosity liquid at room temperature . In industrial and laboratory procurement, it is primarily sourced as a premium precursor for sol-gel synthesis, chemical vapor deposition (CVD), atomic layer deposition (ALD), and specialized catalyst manufacturing [1]. Unlike many solid-state aluminum alkoxides, its liquid form and specific steric bulk provide distinct kinetic advantages, offering precise control over hydrolysis rates, predictable vaporization profiles, and targeted aluminum coordination in advanced material synthesis.
Substituting aluminum sec-butoxide with closely related analogs, such as aluminum isopropoxide or aluminum ethoxide, fundamentally alters processability and final material properties [1]. In gas-phase depositions (CVD/ALD), aluminum isopropoxide is a solid that exists as a mixture of interconverting oligomers, leading to unpredictable vapor pressures and erratic dosing, whereas aluminum sec-butoxide offers stable, liquid-phase direct injection [1]. In liquid-phase sol-gel workflows, substituting the sec-butyl group with a smaller ethyl or isopropyl group changes the hydrolysis kinetics, which directly dictates the ratio of tetrahedral to octahedral aluminum in the resulting lattice, ultimately compromising the porosity and catalytic activity of the synthesized support [2].
In gas-phase deposition systems, precursor stability dictates film reproducibility. Aluminum sec-butoxide is a room-temperature liquid that provides a stable and predictable vaporization profile suitable for direct liquid injection[1]. In contrast, the standard comparator, aluminum isopropoxide, is a solid that polymerizes into various oligomeric forms (dimers, trimers, tetramers) with slow interconversion rates, resulting in highly unpredictable vapor pressures that prevent consistent dosing [1].
| Evidence Dimension | Precursor state and vaporization consistency |
| Target Compound Data | Liquid state at RT; supports continuous direct liquid injection with reproducible deposition rates (e.g., >0.2 µm/min in mixed systems). |
| Comparator Or Baseline | Aluminum isopropoxide (Solid, MP ~118 °C); unpredictable vapor pressure due to oligomer interconversion. |
| Quantified Difference | Eliminates vapor pressure fluctuations and enables direct liquid injection, bypassing the erratic dosing of solid isopropoxide. |
| Conditions | Precursor feed systems for Chemical Vapor Deposition (CVD) of amorphous Al2O3. |
Buyers designing ALD/CVD processes must prioritize aluminum sec-butoxide to ensure reproducible precursor dosing and avoid the line-clogging and erratic deposition rates associated with solid isopropoxide.
The choice of alkoxide ligand directly controls the structural coordination of aluminum during sol-gel synthesis. NMR characterization of silicoaluminates demonstrates that the larger sec-butyl group in aluminum sec-butoxide slows hydrolysis and condensation, promoting a higher formation of octahedral (Al(VI)) and pentacoordinated (Al(V)) aluminum species [1]. Conversely, smaller precursors like aluminum ethoxide rapidly hydrolyze, predominantly yielding tetrahedral (Al(IV)) structures and different pore size distributions [1].
| Evidence Dimension | Aluminum coordination state (Al(VI) vs Al(IV)) |
| Target Compound Data | High relative concentration of Al(VI) and Al(V) due to sterically hindered, controlled hydrolysis. |
| Comparator Or Baseline | Aluminum ethoxide; yields predominantly Al(IV) structures due to rapid hydrolysis. |
| Quantified Difference | Shift from Al(IV)-dominant to Al(VI)/Al(V)-dominant lattice structures based on alkoxide steric bulk. |
| Conditions | Sol-gel synthesis of silicoaluminate catalysts analyzed via 27Al NMR spectroscopy. |
Procurement for catalyst manufacturing must specify aluminum sec-butoxide when high octahedral aluminum content is required to optimize the active sites of mesoporous supports.
Aluminum sec-butoxide serves as an effective precursor for synthesizing specialized Lewis acid catalysts, such as tetrafluorophthalate-aluminum complexes, used in the ring-opening polymerization (ROP) of sterically hindered epoxides [1]. While generic anionic initiators (e.g., OH- nucleophiles) fail to polymerize monomers like isopropylglycidyl ether (IPGE) at room temperature, catalysts derived from aluminum sec-butoxide successfully initiate the reaction, yielding well-characterized poly-IPGE [1].
| Evidence Dimension | Polymerization initiation efficacy |
| Target Compound Data | Aluminum sec-butoxide-derived complexes successfully initiate ROP of IPGE. |
| Comparator Or Baseline | Generic OH- nucleophiles; fail to initiate IPGE ring-opening at room temperature. |
| Quantified Difference | Enables polymerization of low-reactivity hindered epoxides where standard basic catalysts achieve near-zero conversion at room temperature. |
| Conditions | Ring-opening polymerization of isopropylglycidyl ether (IPGE) at controlled temperatures. |
Polymer chemists should select this compound as a building block for custom organometallic initiators when standard base-catalyzed ring-opening methods fail.
Due to its liquid state and predictable vapor pressure, aluminum sec-butoxide is the preferred precursor for direct liquid injection systems in chemical vapor deposition (CVD) and atomic layer deposition (ALD). It eliminates the erratic dosing issues caused by the oligomerization of solid aluminum isopropoxide, ensuring highly reproducible, smooth, and transparent amorphous Al2O3 coatings for microelectronics and optics [1].
In sol-gel workflows, the steric bulk of the sec-butoxide ligand provides critical kinetic control over hydrolysis. This makes it the optimal choice for synthesizing silicoaluminate and γ-Al2O3 catalyst supports where a high proportion of octahedral (Al(VI)) and pentacoordinated (Al(V)) aluminum sites is required for specific catalytic activity, a structural profile unattainable with smaller alkoxides like aluminum ethoxide [2].
Aluminum sec-butoxide is utilized as a foundational building block to synthesize complex organoaluminum initiators, such as tetrafluorophthalate-aluminum. These custom catalysts are essential for driving the ring-opening polymerization of sterically hindered or low-reactivity epoxides that resist polymerization by conventional basic nucleophiles[3].
Flammable;Acute Toxic;Irritant